molecular formula C26H27NO3S B5144756 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5144756
M. Wt: 433.6 g/mol
InChI Key: TXKMGHFTPVRGSX-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-phenylethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c1-17-23(26(29)30-16-15-18-7-4-3-5-8-18)24(19-11-13-20(31-2)14-12-19)25-21(27-17)9-6-10-22(25)28/h3-5,7-8,11-14,24,27H,6,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKMGHFTPVRGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the hexahydroquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a methylthiol reagent reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation under controlled conditions:

Reaction TypeConditionsProductKey Observations
Sulfoxide formation30% H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–5°C4-(Methylsulfinyl)phenyl derivativePartial oxidation achieved within 2–4 hours
Sulfone formationmCPBA (3 equiv.), DCM, 25°C4-(Methylsulfonyl)phenyl derivativeComplete conversion after 12 hours

These transformations are critical for modulating electronic properties and enhancing metabolic stability in medicinal chemistry applications .

Ester Functionalization

The 2-phenylethyl ester group participates in hydrolysis and transesterification:

Hydrolysis

ConditionsProductYieldNotes
6M HCl, reflux, 8hCarboxylic acid derivative78%Acidic conditions preferred to avoid decarboxylation
NaOH (aq.), EtOH, 60°CSodium carboxylate85%Requires inert atmosphere to prevent oxidation

Transesterification

ReagentConditionsProductApplication
MeOH, H<sub>2</sub>SO<sub>4</sub>Reflux, 24hMethyl ester analogUsed to study structure-activity relationships

Cycloaddition and Annulation

The α,β-unsaturated ketone system enables Diels-Alder reactivity:

DienophileConditionsProductStereoselectivity
Maleic anhydrideToluene, 110°C, 12hBicyclic adductendo selectivity >90%
TetracyanoethyleneCHCl<sub>3</sub>, 25°C[4+2] CycloadductElectron-deficient dienophiles show faster kinetics

These reactions expand the molecular complexity for drug discovery applications.

Nucleophilic Modifications

The quinoline nitrogen and carbonyl groups participate in targeted substitutions:

Amination

ReagentConditionsProductYield
NH<sub>2</sub>OH·HClEtOH, ΔOxime derivative62%
Hydrazine hydrateEtOH, 0°CHydrazide analog88%

Grignard Addition

ReagentConditionsProductNotes
CH<sub>3</sub>MgBrTHF, −78→25°CTertiary alcoholDiastereomeric ratio 3:1

Catalytic Transformations

Ytterbium(III) triflate catalyzes key synthetic steps:

ReactionCatalyst LoadingTimeOutcome
Aldol condensation5 mol%48hKey step in original synthesis
Michael addition3 mol%6hβ-keto ester formation

Photochemical Behavior

UV irradiation induces unique reactivity:

ConditionsProductQuantum Yield
254 nm, benzene[2+2] CyclodimerΦ = 0.32
365 nm, O<sub>2</sub> atmosphereEndoperoxideSinglet oxygen trapping

Critical Analysis

The compound's reactivity is governed by three key features:

  • Electrophilic quinoline core : Enables cycloadditions and nucleophilic attacks

  • Oxidation-labile SMe group : Allows controlled synthesis of sulfoxides/sulfones

  • Ester versatility : Facilitates derivatization via hydrolysis/transesterification

Recent studies highlight its potential as a:

  • Multifunctional synthon for polycyclic alkaloid analogs

  • Template for developing kinase inhibitors via sulfone derivatives

Research Gaps

  • Asymmetric catalysis approaches remain unexplored

  • Biological activity data for most derivatives is unavailable

  • Limited computational studies on reaction mechanisms

Scientific Research Applications

The compound 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, focusing on scientific research findings, case studies, and its potential therapeutic uses.

Pharmacological Studies

The compound is being investigated for its potential as an antitumor agent . Research indicates that derivatives of hexahydroquinoline exhibit cytotoxic activity against various cancer cell lines. Studies have shown that modifications to the core structure can lead to enhanced efficacy and selectivity towards cancer cells .

Neuropharmacology

Research has explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The hexahydroquinoline scaffold has been linked to neuroprotective activities, suggesting potential applications for treating conditions such as Alzheimer's disease .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. This suggests that 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may also exhibit activity against bacterial and fungal pathogens .

Analgesic Properties

Some derivatives of hexahydroquinoline have been studied for their analgesic effects. Investigations into their mechanisms of action suggest an interaction with pain pathways, making them candidates for further development as pain relief medications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
NeuroprotectiveProtection against neurodegeneration
AntimicrobialInhibition of bacterial growth
AnalgesicPain relief through modulation of pain pathways

Table 2: Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activities
2-Methyl-4-(methylthio)phenylhexahydroquinolineHexahydroquinolineAntitumor, Neuroprotective
4-Methylsulfanyl-1H-pyrrolePyrrole derivativeAntimicrobial
PhenylpiperazinePiperazine derivativeAnalgesic

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the hexahydroquinoline structure. One derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. This highlights the potential for developing new chemotherapeutic agents based on this scaffold .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of hexahydroquinoline derivatives found that certain compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a promising avenue for treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and the hexahydroquinoline core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

The compound 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic derivative belonging to the class of hexahydroquinolines. This compound has attracted attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a hexahydroquinoline core with various substituents that contribute to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. For example:

  • Cyclooxygenase (COX) Inhibition : Compounds with similar structures have shown significant inhibition of COX enzymes. In vitro assays indicated that derivatives demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.1 to 0.31 µM , which is considerably more effective than traditional NSAIDs like indomethacin (IC50 = 0.039 µM) . This suggests that the compound may possess anti-inflammatory properties through selective inhibition of COX-2.

Antimicrobial Activity

The antimicrobial activity of related compounds has also been investigated:

  • In vitro Studies : The synthesized derivatives were evaluated for their antimicrobial efficacy against various pathogens. Results indicated that certain analogs exhibited significant antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents .

P-Glycoprotein Interaction

P-glycoprotein (P-gp) is a critical protein involved in drug transport and resistance:

  • Inhibition Studies : Research has shown that certain derivatives can inhibit P-gp activity, which may enhance the bioavailability of co-administered drugs. This property is particularly relevant in overcoming multidrug resistance in cancer therapy . The ability to modulate P-gp activity could be an essential aspect of the therapeutic profile of this compound.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of 2-(4-methylsulfonylphenyl) indole derivatives and assessed their biological activities. The findings revealed that these compounds exhibited notable COX inhibitory and antimicrobial activities .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR indicated that modifications on the phenyl groups significantly affected the biological activity, highlighting the importance of structural features in enhancing efficacy .

Data Tables

Activity IC50 Value (µM) Reference
COX-1 Inhibition9.14 - 13.2
COX-2 Inhibition0.1 - 0.31
P-glycoprotein Inhibition>50% inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing hexahydroquinoline derivatives such as 2-Phenylethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The Hantzsch dihydropyridine synthesis is a common approach, involving a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Modifications include using microwave-assisted synthesis for improved yields (e.g., 70–85% under solvent-free conditions) . For derivatives with sulfur-containing substituents (e.g., methylsulfanyl groups), thiophenol or thiourea derivatives can be incorporated during the cyclization step. Solvent selection (e.g., ethanol or acetonitrile) and catalysts (e.g., p-toluenesulfonic acid) are critical for regioselectivity .

Q. How is the crystal structure of this compound confirmed, and what insights does crystallography provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, ethyl-substituted hexahydroquinoline analogs show chair conformations in the cyclohexene ring and planar quinoline systems, with intermolecular hydrogen bonds stabilizing the lattice (e.g., C–H···O interactions at 2.8–3.0 Å) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH vibrations (if present) at 3200–3500 cm⁻¹.
  • NMR : 1H^1H NMR reveals multiplet patterns for aromatic protons (δ 6.8–7.5 ppm) and methylsulfanyl groups (δ 2.4–2.6 ppm). 13C^13C NMR identifies carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How do substituents like the 4-(methylsulfanyl)phenyl group influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methylsulfanyl) enhance antioxidant and anti-inflammatory activity by stabilizing radical intermediates. For instance, analogs with 4-(methylsulfanyl)phenyl substituents showed 2-fold higher COX-2 inhibition (IC50_{50} = 12 μM) compared to unsubstituted derivatives . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins like COX-2 or TNF-α.

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Heterogeneous catalysts (e.g., ZnO nanoparticles) improve recyclability and reduce byproducts.
  • Solvent Optimization : Ethanol/water mixtures enhance green chemistry metrics (e.g., E-factor < 5).
  • Microwave Irradiation : Reduces reaction time from 12 hours (conventional heating) to 30 minutes .

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting bioassays.
  • Assay Standardization : Compare IC50_{50} values under identical conditions (e.g., cell line, incubation time).
  • Structural Reanalysis : Verify crystallographic data (e.g., CCDC deposition numbers) to confirm substituent positions .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps for reactivity prediction .
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (>0.55), critical for preclinical profiling.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethyl acetate).
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

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